1-(S-methylsulfonimidoyl)-3-nitrobenzene
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Overview
Description
1-(S-methylsulfonimidoyl)-3-nitrobenzene is a compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of sulfoximines, which are characterized by the presence of a sulfur atom bonded to both an oxygen and a nitrogen atom. The specific structure of this compound includes a methyl group and a 3-nitrophenyl group attached to the sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene typically involves the oxidation of sulfoxides or sulfides. One common method is the use of hypervalent iodine reagents for NH transfer to sulfoxides, which results in the formation of sulfoximines with high yields . Another approach involves the use of copper-mediated cross-coupling reactions with arylboronic acid reagents .
Industrial Production Methods: Industrial production of sulfoximines often employs scalable and efficient synthetic routes. The use of hypervalent iodine reagents and simple sources of ammonia in alcohol solvents has been widely adopted due to its high efficiency and tolerance of various functional groups .
Chemical Reactions Analysis
Types of Reactions: 1-(S-methylsulfonimidoyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfoximines using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: N-arylation reactions using copper-mediated cross-coupling with aryl halides.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents in alcohol solvents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Copper catalysts and arylboronic acids.
Major Products:
Oxidation: Formation of sulfoximines.
Reduction: Formation of amines.
Substitution: Formation of N-aryl sulfoximines.
Scientific Research Applications
1-(S-methylsulfonimidoyl)-3-nitrobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(S-methylsulfonimidoyl)-3-nitrobenzene involves its role as a tetrahedral transition-state mimetic in enzyme inhibition. It selectively inhibits amide-forming enzymes, such as γ-glutamylcysteine synthetase, by mimicking the transition state of the enzyme’s substrate . This inhibition disrupts the enzyme’s activity, leading to various biological effects.
Comparison with Similar Compounds
1-(S-methylsulfonimidoyl)-3-nitrobenzene can be compared with other similar compounds, such as:
Methionine sulfoximine: An amino acid derivative that inhibits glutamine synthetase.
Buthionine sulfoximine: An N-alkyl derivative with altered biological properties.
Sulfonimidamides: Chemically stable aza-analogues of sulfonamides with similar applications.
Uniqueness: this compound is unique due to its specific structural features, including the presence of a 3-nitrophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a bioorthogonal reagent and its efficacy in enzyme inhibition make it a valuable compound in various research fields .
Properties
CAS No. |
22133-02-4 |
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Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
imino-methyl-(3-nitrophenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H8N2O3S/c1-13(8,12)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 |
InChI Key |
DOVHFGDRDUHLBX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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